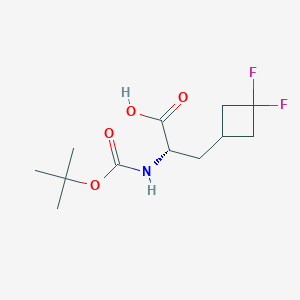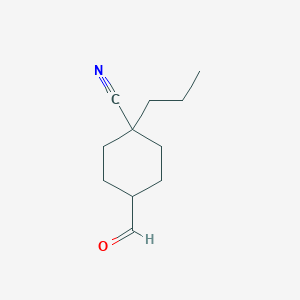
4-Formyl-1-propylcyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-1-propylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It consists of a cyclohexane ring substituted with a formyl group at the 4-position and a propyl group at the 1-position, along with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-propylcyclohexane-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexane derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation using propyl chloride and AlCl3 (aluminum chloride) as a catalyst.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the compound with cyanogen bromide (BrCN) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The formyl group can undergo nucleophilic substitution reactions, such as the formation of imines or oximes with primary amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, H2/Pd-C (palladium on carbon)
Substitution: NH2OH (hydroxylamine), RNH2 (primary amines)
Major Products:
Oxidation: 4-Propylcyclohexane-1-carboxylic acid
Reduction: 4-Formyl-1-propylcyclohexane-1-amine
Substitution: 4-Formyl-1-propylcyclohexane-1-oxime
科学研究应用
4-Formyl-1-propylcyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl and nitrile groups.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 4-Formyl-1-propylcyclohexane-1-carbonitrile depends on its interaction with molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo hydrolysis to form carboxylic acids or amides, which can further interact with biological targets. The propyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-Formylcyclohexane-1-carbonitrile: Lacks the propyl group, making it less hydrophobic.
1-Propylcyclohexane-1-carbonitrile: Lacks the formyl group, reducing its electrophilic reactivity.
4-Formyl-1-methylcyclohexane-1-carbonitrile: Has a methyl group instead of a propyl group, affecting its steric and hydrophobic properties.
Uniqueness: 4-Formyl-1-propylcyclohexane-1-carbonitrile is unique due to the combination of its functional groups, which provide a balance of electrophilic, nucleophilic, and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-formyl-1-propylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(9-12)6-3-10(8-13)4-7-11/h8,10H,2-7H2,1H3 |
InChI 键 |
HCWQNPWYDYVBQS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCC(CC1)C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




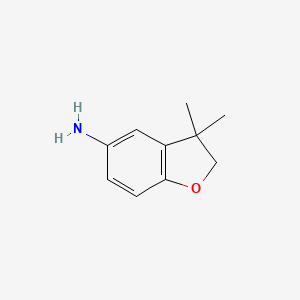

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
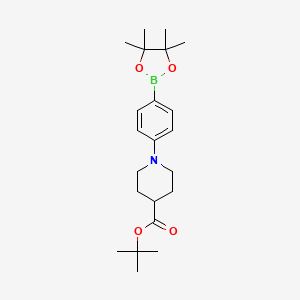
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)


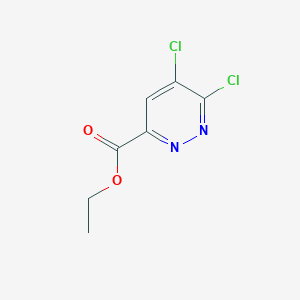
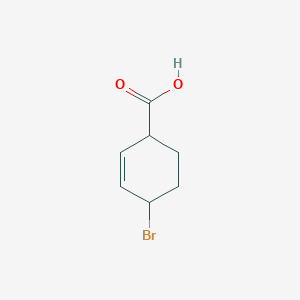

![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
